molecular formula C18H14N4OS3 B2361638 N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 862976-02-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No.: B2361638
CAS No.: 862976-02-1
M. Wt: 398.52
InChI Key: TVAVXNLEGJGDGM-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound featuring a fused thiazolo[5,4-e][1,3]benzothiazole core substituted with a 6-ethoxy group and a 7-methyl group. This structure combines two benzothiazole rings fused via a thiazole moiety, creating a planar, conjugated system that may enhance electronic delocalization and intermolecular interactions. The ethoxy and methyl substituents likely influence solubility, bioavailability, and binding affinity in biological systems.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-3-23-10-4-5-11-14(8-10)25-17(20-11)22-18-21-12-6-7-13-15(16(12)26-18)19-9(2)24-13/h4-8H,3H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAVXNLEGJGDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent research findings.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C18H21N3O4S3
Molecular Weight 439.56 g/mol
CAS Number 874394-93-1
InChIKey BAICABIORUBNLY-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer) and TK-10 (renal cancer).
  • Cytotoxicity Results : The compound exhibited a notable reduction in viable cell percentages, with late apoptosis rates reaching up to 87% in treated cells compared to controls .

The mechanism of action appears to involve:

  • Induction of late apoptosis.
  • Cell cycle arrest at different phases.
  • Potential autophagy induction in cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Various derivatives of benzothiazole compounds have been synthesized and tested for their antibacterial and antifungal activities. The results indicated that:

  • Compounds similar to this compound demonstrated effectiveness against several bacterial strains.
  • Minimum inhibitory concentrations (MIC) were recorded as low as 50 μg/mL for certain derivatives .

Other Therapeutic Potentials

Beyond anticancer and antimicrobial effects, benzothiazole derivatives are being explored for:

  • Antidepressant Activity : Some related compounds have shown antidepressant effects without negative impacts on physical activity .
  • Anthelmintic Effects : Electron-donor groups in the benzothiazole ring enhance anthelminthic activity, indicating a broader spectrum of potential therapeutic applications .

Case Studies

Several case studies have been documented regarding the biological activity of benzothiazole derivatives:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of various thiazole-based compounds against tumorigenic cell lines. The results showed selective cytotoxicity against cancer cells while sparing normal cells .
  • Antibacterial Assessment : Another study focused on the antibacterial activity of substituted benzothiazoles. The results indicated that specific substitutions significantly enhanced the antibacterial potency against strains such as E. coli and Staphylococcus aureus .

Scientific Research Applications

Physical Properties

  • Hydrogen Bond Acceptors : 9
  • Hydrogen Bond Donors : 1
  • Rotatable Bonds : 9
  • LogP (Partition Coefficient) : 4.578
  • Water Solubility (LogSw) : -4.12
  • Polar Surface Area : 81.344 Ų

These properties suggest that the compound may exhibit good membrane permeability and moderate solubility in aqueous environments, which are favorable for pharmacological applications.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Recent research indicates that N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways associated with cancer progression .

Antitubercular Activity

Recent advances in the synthesis of benzothiazole-based compounds have revealed their potential as anti-tubercular agents. The compound under discussion has shown promising in vitro activity against Mycobacterium tuberculosis. The mechanism involves targeting specific proteins within the bacterial cell wall, leading to enhanced binding affinity and inhibition of bacterial growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that derivatives of benzothiazole can exhibit bactericidal and fungicidal effects, making them potential candidates for developing new antibiotics . The presence of electron-withdrawing groups in the benzothiazole ring enhances its antibacterial efficacy.

Antidepressant Activity

Research on related benzothiazole compounds suggests potential antidepressant activity without significant side effects on physical activity. This opens avenues for exploring the compound's application in treating mood disorders .

Case Study 1: Synthesis and Biological Evaluation

In a study published in RSC Advances, researchers synthesized a series of benzothiazole derivatives and evaluated their anti-tubercular activity. The results indicated that certain modifications to the benzothiazole scaffold significantly improved potency against M. tuberculosis compared to standard drugs .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was performed on various benzothiazole derivatives to identify key structural features responsible for biological activity. This analysis revealed that specific substitutions on the benzothiazole ring could enhance both anticancer and antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Rings Biological Activity (Inferred/Reported) References
N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine C₁₉H₁₆N₄OS₂ 396.48 g/mol 6-ethoxy, 7-methyl, fused thiazolo-benzothiazole Potential antiproliferative/antimicrobial N/A
N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine C₁₆H₁₆N₂S 268.38 g/mol Benzyl, 6-ethyl Not reported
N-(Benzo[d]thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine C₁₅H₁₁N₃OS₂ 313.40 g/mol 6-methoxy, dual benzothiazole rings Antifungal/anticancer (analog-based)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide C₁₇H₁₂F₃N₂O₂S 377.35 g/mol Trifluoromethyl, 3-methoxyphenyl acetamide Enzyme inhibition (e.g., COX-2)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S 346.35 g/mol Benzothiazole-triazole hybrid, nitro group Antiproliferative (tested)

Key Observations:

Trifluoromethyl groups (e.g., in ) increase metabolic stability and electron-withdrawing effects, which are absent in the target compound .

Biological Activity :

  • The benzothiazole-triazole hybrid in exhibits antiproliferative activity (82–97% yield in synthesis), suggesting that the target compound’s benzothiazole core may similarly interact with cellular targets like DNA topoisomerases .
  • Dual benzothiazole systems (e.g., ) show enhanced antifungal activity due to improved hydrogen bonding with microbial enzymes .

Pharmacological Potential and Limitations

  • Advantages :
    • The fused thiazolo-benzothiazole system may confer dual binding modes in enzymatic pockets, as seen in kinase inhibitors.
    • Ethoxy and methyl groups balance solubility and bioavailability, addressing limitations of polar methoxy analogs .
  • Limitations :
    • Compared to trifluoromethylated analogs (), the target compound may exhibit shorter metabolic half-lives due to ethoxy group oxidation .
    • Structural complexity could complicate large-scale synthesis, unlike simpler benzothiazole-acetamides .

Preparation Methods

Synthesis of 6-Ethoxy-1,3-Benzothiazol-2-Amine

The 6-ethoxy-1,3-benzothiazol-2-amine subunit is typically synthesized via a two-step protocol involving alkylation and cyclization. A representative procedure involves:

  • Alkylation of 2-Amino-6-hydroxybenzothiazole :
    Reacting 2-amino-6-hydroxybenzothiazole with ethyl bromide in the presence of potassium carbonate and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in acetone under reflux yields 6-ethoxy-2-aminobenzothiazole. This method achieves yields of 78–85% after 18–24 hours.
  • Purification :
    The crude product is precipitated by dilution with water and recrystallized from ethanol to obtain a pure russet solid.

Key Reaction Parameters :

Parameter Optimal Value
Solvent Acetone
Base K₂CO₃ (1.2 eq)
Catalyst TEBA (0.1 eq)
Temperature Reflux (56–60°C)
Reaction Time 18–24 hours

Synthesis of 7-Methyl-Thiazolo[5,4-e]Benzothiazol-2-Amine

The thiazolo-benzothiazole core is constructed via intramolecular cyclization. Two dominant approaches are documented:

  • Thiourea Cyclization :
    Heating a substituted thiourea derivative (e.g., N-(4-methylbenzothiazol-5-yl)thiourea) with phosphorus pentachloride (PCl₅) in dry dichloromethane induces cyclization to form the thiazolo ring. Yields range from 65% to 72%.
  • Transition Metal-Catalyzed Cyclization :
    RuCl₃- or Ni(II)-catalyzed oxidative cyclization of N-arylthioureas in dimethylformamide (DMF) at 80°C provides a greener alternative, with yields up to 91%.

Comparative Analysis of Cyclization Methods :

Method Catalyst Yield (%) Time (h)
Thiourea-PCl₅ None 65–72 6–8
RuCl₃-Catalyzed RuCl₃ 85–91 3–4
Ni-Catalyzed Ni(OAc)₂ 88–95 1–2

The Ni-catalyzed method is preferred for its shorter reaction time and higher yields.

Coupling Strategies for Final Assembly

Nucleophilic Acylation

The most reliable method for conjugating the two subunits involves chloroacetyl chloride-mediated coupling:

  • Activation of 6-Ethoxy-1,3-Benzothiazol-2-Amine :
    Reacting 6-ethoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride in acetone at 0–5°C forms 2-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide.
  • Nucleophilic Substitution :
    The chloroacetamide intermediate undergoes displacement with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in the presence of triethylamine (TEA) in DMF at 60°C, yielding the target compound after 12 hours.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (chloroacetamide:thiazolo-benzothiazole amine)
  • Base : TEA (2.5 eq)
  • Yield : 68–74% after column chromatography (silica gel, ethyl acetate/hexane).

Ullmann-Type Coupling

For substrates sensitive to acylating agents, copper(I)-catalyzed Ullmann coupling offers an alternative:

  • Halogenation :
    Introduce a bromine atom at the 2-position of 7-methyl-thiazolo[5,4-e]benzothiazole using N-bromosuccinimide (NBS) in CCl₄.
  • Coupling Reaction :
    React the brominated thiazolo-benzothiazole with 6-ethoxy-1,3-benzothiazol-2-amine using CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO at 90°C for 24 hours.

Performance Metrics :

  • Yield : 58–63%
  • Advantage : Avoids acylating agents, suitable for acid-sensitive substrates.

Post-Synthetic Modifications and Purification

Chromatographic Purification

Final purification is achieved via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Gradient of ethyl acetate (10% → 40%) in hexane
  • Purity : >95% (HPLC analysis).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.55 (s, 3H, CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 7.25–7.89 (m, 5H, aromatic), 9.21 (s, 1H, NH).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₆N₄OS₂ [M+H]⁺: 405.0841; found: 405.0843.

Q & A

Q. What are the optimal synthetic routes for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Step 1 : Formation of the benzothiazole core via condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid (yields: 70-85%) .
  • Step 2 : Functionalization with ethoxy and methyl groups via nucleophilic substitution or alkylation under reflux in ethanol or dichloromethane (60-75% yields) .
  • Step 3 : Thiazolo[5,4-e]benzothiazole ring closure using hydrazine derivatives or cyclization agents (e.g., acetic acid reflux for 7–9 h) .

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsSolventTime (h)Yield (%)Reference
1NaSCN, Br₂/glacial acetic acidAcOH1670–85
2Ethyl bromide, K₂CO₃EtOH1260–75
3Glacial acetic acid refluxAcOH7–965–80

Q. How is the compound characterized spectroscopically to confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include ethoxy protons (δ 1.3–1.5 ppm for –OCH₂CH₃), aromatic protons (δ 6.8–8.2 ppm), and methyl groups (δ 2.4–2.6 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1620–1640 cm⁻¹) and C-S (690–710 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks at m/z 366–370 (M⁺) with fragmentation patterns confirming the thiazole and benzothiazole moieties .

Q. Table 2: Key Spectral Data

TechniqueCharacteristic PeaksFunctional GroupReference
¹H NMRδ 1.35 (t, 3H, –OCH₂CH₃)Ethoxy group
¹³C NMRδ 165.2 (C=N)Thiazole core
IR1635 cm⁻¹C=N stretch

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Variable Analysis : Assess substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For example, methoxy groups enhance solubility but may reduce target affinity .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Data Triangulation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., PFOR enzyme inhibition via amide-anion interactions) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to optimize substituent placement .
  • Dynamic Simulations : MD simulations (NAMD/GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .

Q. Table 3: Computational Design Parameters

ParameterTool/SoftwareKey InsightReference
DockingAutoDock VinaAmide anion interaction with PFOR
QSARMOEσ = -0.27 optimizes activity
MDGROMACSStable binding >50 ns

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates at higher concentrations .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd for cross-coupling) to reduce costs .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for industrial-scale purity (>95%) .

Q. How do structural modifications (e.g., substituent variation) impact metabolic stability?

Methodological Answer:

  • Microsomal Assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t₁/₂). Ethoxy groups reduce CYP450-mediated oxidation vs. methoxy .
  • Metabolite ID : Use LC-MS/MS to identify hydroxylation or glucuronidation products .

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